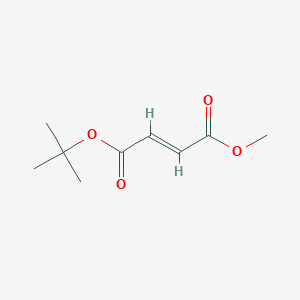

t-Butyl methyl fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

t-Butyl methyl fumarate: is an organic compound that belongs to the class of fumarates Fumarates are esters or salts derived from fumaric acid this compound is characterized by the presence of a tert-butyl group and a methyl group attached to the fumarate backbone

準備方法

Synthetic Routes and Reaction Conditions: t-Butyl methyl fumarate can be synthesized through the esterification of fumaric acid with tert-butyl alcohol and methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of a continuous flow reactor also enables the efficient removal of by-products and unreacted starting materials.

化学反応の分析

Types of Reactions: t-Butyl methyl fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: t-Butyl fumaric acid and methyl fumaric acid.

Reduction: t-Butyl alcohol and methyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

t-Butyl methyl fumarate serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Biochemical Research

The compound plays a significant role in studying enzyme-catalyzed reactions involving esters. For instance, it interacts with fumarase, an enzyme that catalyzes the reversible hydration of fumarate to malate, influencing the flux of the tricarboxylic acid cycle.

Cellular Effects and Signaling Pathways

Research indicates that this compound may modulate cellular responses to oxidative stress through activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage. This property positions it as a candidate for further studies in neurodegenerative diseases and inflammation.

Polymer Production

In industrial settings, this compound is utilized as a monomer or cross-linking agent in the production of polymers and resins. Its reactivity allows for the formation of durable materials with specific properties tailored for various applications.

Pharmaceutical Applications

The compound's derivatives have shown potential in treating autoimmune and inflammatory diseases. Monomethyl fumarate, a metabolite, has been used in therapies for conditions such as multiple sclerosis and psoriasis, highlighting the therapeutic relevance of fumarates .

Data Tables

Case Studies

Case Study 1: Enzyme Interaction

A study demonstrated that this compound significantly influenced the activity of fumarase, leading to alterations in metabolic pathways associated with energy production. This finding underscores its potential role in metabolic engineering.

Case Study 2: Therapeutic Potential

Research on monomethyl fumarate has shown efficacy in reducing symptoms associated with multiple sclerosis. The mechanisms involve immune modulation, suggesting that derivatives like this compound could be explored further for therapeutic applications .

作用機序

The mechanism of action of t-Butyl methyl fumarate involves its interaction with various molecular targets and pathways. For instance, in biological systems, fumarates can modulate the activity of enzymes involved in the Krebs cycle, leading to changes in cellular metabolism. The compound can also activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress .

類似化合物との比較

Dimethyl fumarate: Another ester of fumaric acid, commonly used in the treatment of multiple sclerosis.

Diethyl fumarate: Similar in structure but with ethyl groups instead of tert-butyl and methyl groups.

t-Butyl ethyl fumarate: Contains a tert-butyl group and an ethyl group.

Comparison: t-Butyl methyl fumarate is unique due to the presence of both a tert-butyl group and a methyl group, which can influence its reactivity and physical properties. Compared to dimethyl fumarate, this compound may exhibit different solubility and stability profiles, making it suitable for specific applications where these properties are advantageous.

生物活性

t-Butyl methyl fumarate (t-BMF) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of t-BMF, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an ester derivative of fumaric acid, characterized by its t-butyl and methyl groups. The synthesis typically involves the esterification of fumaric acid with t-butanol and methanol under acidic conditions. This compound is soluble in organic solvents, which facilitates its use in various biological assays.

Research indicates that t-BMF may exert its biological effects through several mechanisms:

- Antioxidant Activity : t-BMF has been shown to activate the Nrf2 pathway, which is crucial for the cellular antioxidant response. This activation can lead to increased expression of antioxidant enzymes, thereby reducing oxidative stress in cells .

- Immunomodulatory Effects : Similar to dimethyl fumarate (DMF), t-BMF may modulate immune responses. Studies suggest it can influence the production of cytokines such as IL-4 and IFN-γ, which are vital for T-helper cell polarization .

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in various animal models, suggesting its applicability in treating inflammatory diseases .

1. Antioxidant Effects

A study on the antioxidant properties of t-BMF revealed that it significantly reduces reactive oxygen species (ROS) levels in cellular models. The compound's ability to enhance Nrf2 activity was confirmed through luciferase reporter assays, indicating a robust antioxidant mechanism .

2. Immunomodulatory Response

In a controlled experiment involving murine models, t-BMF was administered alongside a sensitizing agent (FITC). Results showed that t-BMF enhanced IL-4 production significantly compared to controls, indicating its role in promoting Th2 responses . Additionally, the compound also influenced IFN-γ production, suggesting a dual role in both pro-inflammatory and anti-inflammatory pathways.

3. Therapeutic Applications

The therapeutic potential of t-BMF has been explored in various contexts:

- Multiple Sclerosis (MS) : Similar compounds like DMF are used clinically for MS treatment due to their neuroprotective effects. Research is ongoing to evaluate whether t-BMF could serve as an alternative or adjunct therapy for MS based on its immunomodulatory properties .

- Psoriasis : Given its anti-inflammatory effects, t-BMF is being investigated for potential use in treating psoriasis and other autoimmune conditions.

Data Tables

特性

IUPAC Name |

4-O-tert-butyl 1-O-methyl (E)-but-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKWCGTZPGQABT-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。